molecular formula C17H30O10 B12282522 Propargyl-PEG5-beta-D-galactose

Propargyl-PEG5-beta-D-galactose

Cat. No.: B12282522
M. Wt: 394.4 g/mol
InChI Key: QZJHREOKMZFHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG5-beta-D-galactose is a chemical compound that consists of a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-galactose group. This compound is known for its utility in bioconjugation and drug delivery applications. The propargyl group allows for click chemistry reactions, while the beta-D-galactose group enhances solubility in aqueous media and increases the selectivity of the PEGylation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-beta-D-galactose is typically synthesized through a series of chemical reactions that involve the attachment of the propargyl group to the PEG chain, followed by the conjugation of the beta-D-galactose group. The synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a type of click chemistry .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes, but can also be manufactured in GMP-grade for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Propargyl-PEG5-beta-D-galactose involves the formation of stable triazole linkages through click chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form triazole linkages. This reaction enhances the solubility and selectivity of the compound, allowing it to effectively target specific cells or tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG5-beta-D-galactose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-galactose group. This combination allows for efficient click chemistry reactions, enhanced solubility, and increased selectivity in PEGylation reactions .

Properties

Molecular Formula

C17H30O10

Molecular Weight

394.4 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2

InChI Key

QZJHREOKMZFHTH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.